1-[4-({8-fluoro-3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}methyl)phenyl]pyrrolidin-2-one
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Overview
Description
1-[4-({8-fluoro-3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}methyl)phenyl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core linked to a substituted phenyl group This compound is notable for its intricate structure, which includes a fluorinated indole moiety and a methoxyphenyl group
Mechanism of Action
Target of action
The compound is an indole derivative . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Biochemical pathways
Indole derivatives are known to interact with a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound can be influenced by its chemical structure, and indole derivatives are known to have diverse biological activities .
Result of action
Given the wide range of biological activities associated with indole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with multiple receptors and have been found in many important synthetic drug molecules . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
It is known that indole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-({8-fluoro-3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}methyl)phenyl]pyrrolidin-2-one typically involves multi-step organic synthesis. Key steps may include:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorinating agents such as Selectfluor.
Methoxyphenyl Group Attachment: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Pyrrolidin-2-one Formation: The final step involves the formation of the pyrrolidin-2-one ring, which can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-[4-({8-fluoro-3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}methyl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Palladium catalysts for Suzuki-Miyaura coupling, electrophilic fluorinating agents like Selectfluor
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-({8-fluoro-3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}methyl)phenyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound may find use in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-({8-fluoro-3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}methyl)phenyl]pyrrolidin-2-one
- 1-[4-({8-chloro-3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}methyl)phenyl]pyrrolidin-2-one
- 1-[4-({8-bromo-3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}methyl)phenyl]pyrrolidin-2-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom, in particular, can enhance the compound’s stability and binding interactions, making it a valuable candidate for various applications.
Properties
IUPAC Name |
8-fluoro-3-[(3-methoxyphenyl)methyl]-5-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25FN4O3/c1-37-23-5-2-4-20(14-23)16-32-18-31-27-24-15-21(30)9-12-25(24)34(28(27)29(32)36)17-19-7-10-22(11-8-19)33-13-3-6-26(33)35/h2,4-5,7-12,14-15,18H,3,6,13,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUAYHACKUJHNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=C(C=C5)N6CCCC6=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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